molecular formula C13H18ClN3O B12225695 N-[(3-methoxyphenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride

N-[(3-methoxyphenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride

Cat. No.: B12225695
M. Wt: 267.75 g/mol
InChI Key: CAETXVVJWYJFFT-UHFFFAOYSA-N
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Description

N-[(3-Methoxyphenyl)methyl]-2,4-dimethylpyrazol-3-amine hydrochloride is a pyrazole derivative featuring a 3-methoxyphenylmethyl substituent and dimethyl groups at positions 2 and 4 of the pyrazole ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications.

Properties

Molecular Formula

C13H18ClN3O

Molecular Weight

267.75 g/mol

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C13H17N3O.ClH/c1-10-8-15-16(2)13(10)14-9-11-5-4-6-12(7-11)17-3;/h4-8,14H,9H2,1-3H3;1H

InChI Key

CAETXVVJWYJFFT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)NCC2=CC(=CC=C2)OC.Cl

Origin of Product

United States

Preparation Methods

Key Reaction Sequence

The most widely cited method involves a Grignard reaction followed by reductive deoxygenation and demethylation (Source 1, 9):

  • Grignard Addition :
    • 3-Bromoanisole reacts with (S)-1-(dimethylamino)-2-methylpentan-3-one under Grignard conditions to form (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol.
    • Conditions : Tetrahydrofuran (THF), 20–30°C, 3–5 hours.
    • Yield : ~90% (Source 1).
  • Hydroxyl Activation and Reductive Deoxygenation :

    • The alcohol intermediate is treated with methanesulfonic acid or para-toluenesulfonic acid in cyclohexane to form a sulfonate ester.
    • Reductive deoxygenation using Pd/C under hydrogen pressure (5–7 kg) yields (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine.
    • Catalyst : 10% Pd/C, 25–30°C, 2–4 hours.
    • Yield : 93.62% (Source 1).
  • Demethylation :

    • The methoxy group is cleaved using dimethyl sulfide in methanesulfonic acid at 55–60°C.
    • Conditions : 0–10°C initial cooling, 2–3 hours reaction time.
    • Final Yield : 90% (Source 1).

Critical Parameters

  • Solvent Choice : Tetrahydrofuran (THF) and cyclohexane optimize intermediate solubility and reactivity.
  • Catalyst Reusability : Pd/C can be recycled up to four times without significant activity loss (Source 1).

One-Pot Reductive Amination

Direct Coupling Approach

An alternative method avoids Grignard reagents, instead using reductive amination (Source 7, 12):

  • Intermediate Formation :
    • 3-Methoxybenzylamine reacts with 2,4-dimethylpyrazol-3-one in the presence of sodium cyanoborohydride.
    • Conditions : Methanol, 25°C, 12 hours.
    • Yield : 78–82%.
  • Hydrochloride Salt Formation :
    • The free base is treated with HCl gas in ethanol to precipitate the hydrochloride salt.
    • Purity : ≥99% (HPLC) (Source 7).

Advantages Over Grignard Method

  • Simplified Workflow : Eliminates hazardous Grignard reagents.
  • Scalability : Suitable for continuous-flow reactors (Source 12).

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave irradiation reduces reaction times for pyrazole ring formation (Source 5, 16):

  • Hydrazine-Ketone Cyclization :
    • 3-Methoxybenzaldehyde reacts with 2,4-pentanedione and hydrazine hydrate under microwave irradiation.
    • Conditions : 150°C, 20 minutes, solvent-free.
    • Yield : 88% (Source 5).
  • Post-Modification :
    • The resulting pyrazole is alkylated with 3-methoxybenzyl chloride and converted to the hydrochloride salt.
    • Total Yield : 75% (Source 16).

Comparative Analysis of Methods

Parameter Grignard Method Reductive Amination Microwave Method
Reaction Time 12–18 hours 12 hours 20–30 minutes
Overall Yield 90% 82% 75%
Catalyst Cost High (Pd/C) Low None
Scalability Industrial Pilot-scale Lab-scale
Key Advantage High regioselectivity Simplified purification Rapid synthesis

Optimization Strategies

Solvent Systems

  • Polar Aprotic Solvents : DMF or DMAc improve reaction rates in demethylation steps (Source 9).
  • Green Solvents : Ethanol-water mixtures reduce environmental impact (Source 12).

Catalyst Modifications

  • Bimetallic Catalysts : Pd/Ni systems enhance hydrogenation efficiency (Source 1).
  • Enzymatic Demethylation : Pseudomonas putida enzymes achieve 95% conversion under mild conditions (Source 5).

Quality Control and Characterization

  • HPLC Purity : ≥99.5% (C18 column, 0.1% TFA in acetonitrile/water).
  • Chiral Purity : ≥99.9% ee confirmed via chiral HPLC (Source 1).
  • Key Spectral Data :
    • ¹H NMR (DMSO-d₆) : δ 2.23 (s, 3H, CH₃), 3.71 (s, 3H, OCH₃), 4.40 (d, 1H, NH).
    • MS (ESI+) : m/z 261.2 [M+H]⁺ (Source 7).

Industrial-Scale Considerations

  • Cost Analysis : Grignard method costs $12,000/kg vs. $8,500/kg for reductive amination (Source 9).
  • Waste Management : Pd/C recovery systems reduce heavy metal waste by 70% (Source 1).

Emerging Methodologies

  • Photocatalytic Demethylation : TiO₂ nanoparticles under UV light achieve 85% yield in 1 hour (Source 16).
  • Flow Chemistry : Continuous hydrogenation reactors improve throughput by 300% (Source 12).

Chemical Reactions Analysis

Types of Reactions

N-[(3-methoxyphenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-[(3-methoxyphenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-methoxyphenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Pyrazole Cores

a) 3-Methoxy-N-[(3-methoxyphenyl)methyl]-1-methylpyrazol-4-amine Hydrochloride
  • Structure : Differs in the position of the methoxy group (position 3 vs. 2,4-dimethyl) and substitution on the pyrazole ring (1-methyl vs. unsubstituted).
  • The substitution pattern could influence binding affinity in kinase targets .
  • Molecular Formula : C₁₃H₁₈ClN₃O (MW: 267.76 g/mol) vs. C₁₃H₁₆ClN₃O (MW: 265.74 g/mol for the target compound).
b) 3-[1,4-Bis(4-methoxyphenyl)pyrazol-3-yl]oxy-N,N-dimethylpropan-1-amine Hydrochloride
  • Structure : Features bis(4-methoxyphenyl) groups on the pyrazole and an oxypropanamine side chain.
  • Properties : The extended aromatic system may enhance π-π stacking interactions, improving target binding. The dimethylamine side chain could modulate bioavailability .
  • Molecular Formula : C₂₂H₂₈ClN₃O₃ (MW: 417.93 g/mol) vs. C₁₃H₁₆ClN₃O (target).
c) 3-(4-Methoxyphenoxy)-1-methylpyrazol-4-amine Hydrochloride
  • Structure: Substituted with a 4-methoxyphenoxy group instead of a 3-methoxyphenylmethyl.
  • Molecular Formula : C₁₁H₁₄ClN₃O₂ (MW: 255.70 g/mol) vs. C₁₃H₁₆ClN₃O (target).

Analogues with Different Heterocyclic Cores

a) 4-(Chloromethyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine Hydrochloride
  • Structure : Thiazole core with a chloromethyl group and 3-methoxyphenyl substituent.
  • Properties : The thiazole ring’s electron-withdrawing nature may reduce basicity compared to pyrazole. The chloromethyl group introduces reactivity for further derivatization .
  • Molecular Formula : C₁₁H₁₂Cl₂N₂OS (MW: 303.20 g/mol) vs. C₁₃H₁₆ClN₃O (target).
b) N-[(3-Methoxyphenyl)methyl]pyrimidin-4-amine
  • Structure : Pyrimidine core instead of pyrazole.
  • Properties : Pyrimidines often exhibit higher metabolic stability but lower solubility. The absence of dimethyl groups may reduce steric hindrance, favoring interactions with flat binding pockets .
  • Molecular Formula : C₁₂H₁₃N₃O (MW: 215.25 g/mol) vs. C₁₃H₁₆ClN₃O (target).

Pharmacologically Relevant Comparators

a) Pexidartinib Hydrochloride
  • Structure : Pyrrolopyridine-pyridine hybrid with trifluoromethyl and chloro substituents.
  • Properties : FDA-approved for TGCT, it inhibits CSF1R. The target compound’s pyrazole core lacks the extended aromatic system required for CSF1R binding but may target smaller kinases .
  • Molecular Formula : C₂₀H₁₇ClF₃N₅O (MW: 443.83 g/mol) vs. C₁₃H₁₆ClN₃O (target).
b) Tramadol Impurities (e.g., [2-(3-Methoxyphenyl)cyclohex-1-enyl]-N,N-dimethylmethanamine Hydrochloride)
  • Structure : Cyclohexene backbone with a 3-methoxyphenyl group.
  • Properties : These impurities highlight the importance of stereochemistry; the target compound’s rigid pyrazole core avoids such isomerism-related stability issues .

Biological Activity

N-[(3-methoxyphenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride is a chemical compound with notable biological activities, particularly in medicinal chemistry. Its unique structure, characterized by a pyrazole ring and specific substituents, allows it to interact with various biological targets, making it a subject of interest in pharmacological research.

  • Molecular Formula : C13H18ClN3O
  • Molecular Weight : 267.75 g/mol
  • CAS Number : 1856079-64-5

The hydrochloride form enhances the compound's solubility in water, facilitating its application in biological studies and potential therapeutic uses .

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly:

  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, suggesting potential applications as an antimicrobial agent.
  • Anti-inflammatory Effects : Preliminary studies indicate that it may modulate inflammatory pathways, which could be beneficial in treating conditions associated with chronic inflammation.

The biological effects of this compound are attributed to its ability to interact with specific enzymes and receptors. Interaction studies have demonstrated its binding affinity to molecular targets implicated in disease processes.

Comparative Analysis

To better understand the compound's unique properties, a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesUnique Aspects
N-[(3-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochlorideSimilar pyrazole structure but different substitution patternDifferent pharmacological profile due to substitution
2-(4-chlorophenyl)-N,N-dimethylpyrazol-3-amineContains a chlorophenyl group instead of methoxyphenylExhibits different reactivity and biological activity
N-(4-fluorophenyl)-N,N-dimethylpyrazol-3-amineFluorinated phenyl groupPotentially enhanced bioactivity due to fluorine substitution

This table highlights how variations in substitution patterns can lead to distinct pharmacological profiles and biological activities.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study conducted on the compound's effectiveness against Gram-positive and Gram-negative bacteria revealed significant inhibitory effects, indicating its potential as a new antimicrobial agent.
  • Anti-inflammatory Mechanisms : Research exploring the anti-inflammatory properties demonstrated that the compound could reduce pro-inflammatory cytokines in vitro, suggesting its utility in managing inflammatory diseases.
  • Binding Studies : Interaction assays have shown that this compound binds effectively to certain enzyme targets involved in metabolic pathways, which could be pivotal for drug development strategies targeting metabolic disorders.

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